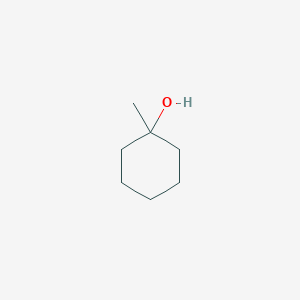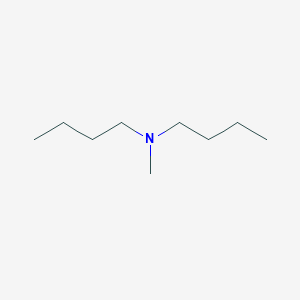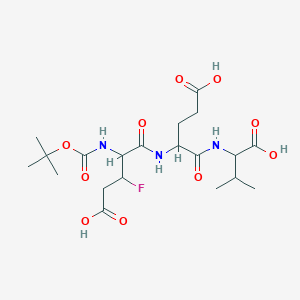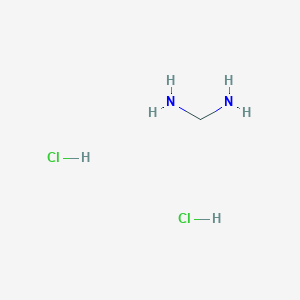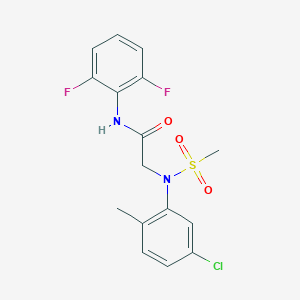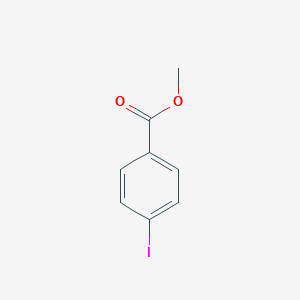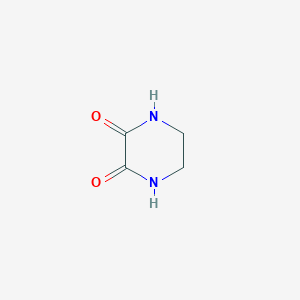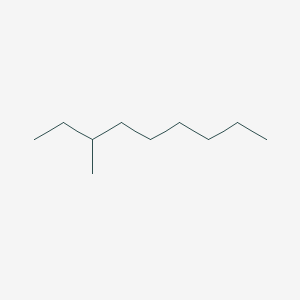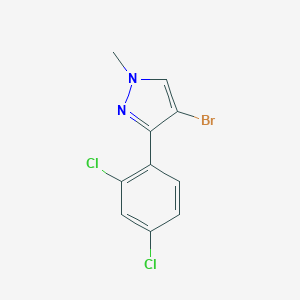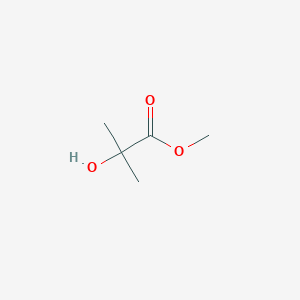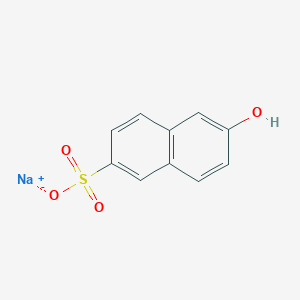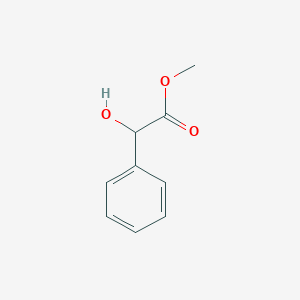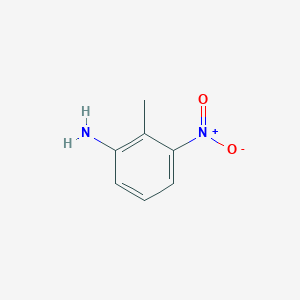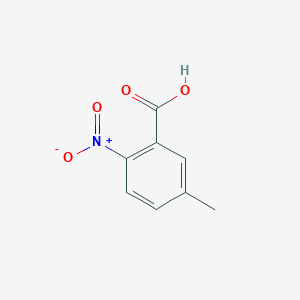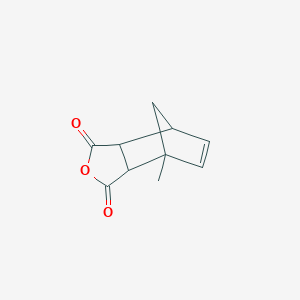
ナジックメチル無水物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Nadic methyl anhydride has a wide range of scientific research applications:
Chemistry: It is used as a curing agent in the preparation of epoxy resins and advanced polymer materials.
Industry: It serves as an intermediate in the production of polyesters, alkyd resins, and plasticizers.
作用機序
Nadic Methyl Anhydride, also known as 1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione or 5-Norbornene-2,3-dicarboxylic anhydride, methyl-, is an organic compound with a wide range of applications .
Target of Action
Nadic Methyl Anhydride primarily targets the synthesis of heat-resistant resins such as epoxy resins, polyimides, and phenolic resins . These resins are used in various industries including coatings, electronic materials, aerospace, and electronics .
Biochemical Pathways
Nadic Methyl Anhydride is involved in the synthesis of monomers for cross-linked polymer networks based on thiol-ene linkages . This is due to the reactivity of the norbornene moiety in the thiol-ene reaction .
Pharmacokinetics
It’s important to note that the compound is stable at room temperature but can be decomposed by water and alcohol .
Result of Action
The result of Nadic Methyl Anhydride’s action is the production of heat-resistant resins with excellent heat resistance, insulation, and chemical corrosion resistance . These resins are widely used in various fields such as coatings, electronic materials, aerospace, and electronics .
Action Environment
The action of Nadic Methyl Anhydride is influenced by environmental factors. For instance, the presence of moisture could cause free acid to form in the anhydride . Therefore, it’s recommended to store the compound in a dry place and keep the container tightly closed to prevent absorption of atmospheric moisture or contamination .
生化学分析
Biochemical Properties
It is known that it is used as a curing agent in the preparation of epoxy resins This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that facilitates the curing process
Cellular Effects
Given its use in the synthesis of epoxy resins , it may influence cell function by interacting with cellular structures or processes involved in the synthesis of these resins
Molecular Mechanism
It is known to be involved in the synthesis of epoxy resins , suggesting that it may exert its effects at the molecular level through interactions with the molecules involved in this process
Temporal Effects in Laboratory Settings
It is known that it is used as a curing agent in the preparation of epoxy resins , suggesting that its effects may change over time as the curing process progresses
Metabolic Pathways
Given its role in the synthesis of epoxy resins , it may interact with enzymes or cofactors involved in this process
準備方法
The synthesis of Nadic methyl anhydride typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by methylation . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .
化学反応の分析
Nadic methyl anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Nadic methyl anhydride can be compared with other similar compounds such as:
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: This compound is structurally similar but differs in the position of the substituents on the norbornene ring.
Maleic anhydride: While structurally simpler, maleic anhydride shares some reactivity characteristics with Nadic methyl anhydride.
The uniqueness of Nadic methyl anhydride lies in its ability to form highly cross-linked polymer networks, making it valuable in advanced material applications .
特性
CAS番号 |
25134-21-8 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
(1S,2R,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m0/s1 |
InChIキー |
LTVUCOSIZFEASK-MPXCPUAZSA-N |
SMILES |
CC12CC(C=C1)C3C2C(=O)OC3=O |
異性体SMILES |
C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)OC2=O)C=C3 |
正規SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 |
Key on ui other cas no. |
25134-21-8 |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard |
同義語 |
Methyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl nadic anhydride contribute to the properties of cured epoxy resins?
A1: Methyl nadic anhydride is a hardener used in epoxy resin systems. When reacted with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it facilitates crosslinking, leading to a rigid, three-dimensional network within the material []. This crosslinking significantly impacts the thermal and dielectric properties of the final cured resin. For instance, incorporating methyl nadic anhydride as a curing agent can increase the glass transition temperature (Tg) and improve the thermal stability of the epoxy resin compared to unmodified epoxy.
Q2: Are there any advantages to using modified 5-norbornene-2,3-dicarboxylic anhydride derivatives as curing agents for resins?
A2: Yes, research suggests that modifying 5-norbornene-2,3-dicarboxylic anhydride can lead to enhanced properties in the final cured resins. For example, [] describes the synthesis of silatrane-based imide resins using various anhydrides, including 5-norbornene-2,3-dicarboxylic anhydride. The study found that the choice of anhydride significantly impacted the thermal stability of the resulting resin. This highlights the potential of tailoring the properties of cured resins by selecting specific derivatives of 5-norbornene-2,3-dicarboxylic anhydride with desired functionalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


